

Technical Guide: Bis(chloromethyl) Sulfide Structure Elucidation

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Compound of Interest

Compound Name: *Bis(chloromethyl) sulfide*

CAS No.: 3592-44-7

Cat. No.: B1269788

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Executive Summary

Bis(chloromethyl) sulfide (BCMS), with the CAS registry number 3592-44-7, is a symmetrical thioether characterized by the formula

. While structurally related to the chemical warfare agent Sulfur Mustard (Bis(2-chloroethyl) sulfide) and the carcinogen Bis(chloromethyl) ether (BCME), BCMS possesses distinct physicochemical and spectral properties.

This guide provides a rigorous technical framework for the structural elucidation of BCMS. It is designed for analytical chemists and toxicologists requiring definitive identification of this compound, often encountered as a reactive impurity in chloromethylation processes or as a breakdown product in environmental matrices.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Connectivity

BCMS belongs to the class of

-halo sulfides. Unlike Sulfur Mustard, where the chlorine is in the

-position (allowing for episulfonium ion formation), the chlorine atoms in BCMS are in the

-position relative to the sulfur. This connectivity imparts high reactivity toward nucleophiles via an

-like mechanism involving a sulfenium ion intermediate.

Molecular Geometry:

- Symmetry:
point group (symmetrical bent geometry).
- Bonding: The central sulfur atom is bonded to two chloromethyl () groups.
- Key Feature: The equivalent chemical environment of the two methylene groups is the primary handle for NMR elucidation.

Physicochemical Data Table

The following data establishes the baseline for identification. Note the distinction from Sulfur Mustard (HD).[1]

Property	Bis(chloromethyl) sulfide (BCMS)	Sulfur Mustard (HD) [Comparison]
CAS Number	3592-44-7	505-60-2
Formula		
Molecular Weight	131.02 g/mol	159.08 g/mol
Structure		
Boiling Point	~156 °C (Predicted)	217 °C
Density	~1.35 g/cm ³ (Predicted)	1.27 g/cm ³
Solubility	Soluble in , , THF	Soluble in organics; low in water

Part 2: Spectroscopic Fingerprinting & Elucidation

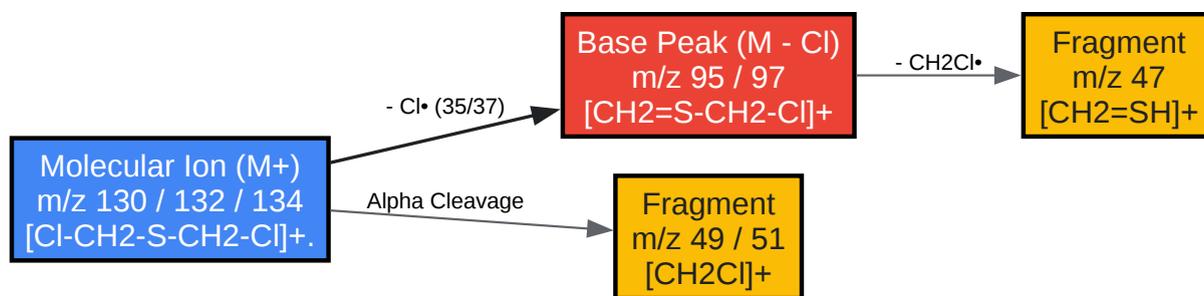
Mass Spectrometry (GC-MS)

Electron Ionization (EI) Mass Spectrometry is the gold standard for confirming BCMS due to its unique fragmentation pattern driven by the labile C-Cl bond and the stabilizing effect of sulfur.

Fragmentation Logic:

- Molecular Ion (): The parent ion is observed at m/z 130 (assuming).
- Isotope Pattern: Due to two chlorine atoms, the cluster exhibits a characteristic 9:6:1 intensity ratio at m/z 130, 132, and 134.
- Base Peak (): The most abundant ion is formed by the loss of a chlorine radical, generating the resonance-stabilized cation .
 - m/z 95 ()
 - m/z 97 ()
 - Note: The intensity ratio of m/z 95:97 is roughly 3:1, reflecting the single remaining chlorine atom.

Graphviz Diagram: Fragmentation Pathway The following diagram illustrates the ionization and dissociation logic used to validate the structure.



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Caption: Figure 1. EI-MS fragmentation pathway of **Bis(chloromethyl) sulfide**. The loss of Cl• to form m/z 95 is the diagnostic transition.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the symmetrical connectivity.

Proton (

) NMR:

- Signal: A single singlet.
- Chemical Shift (): 4.80 – 5.00 ppm (in).
- Causality: The methylene protons are deshielded by two electronegative atoms: the attached Chlorine (-effect) and the Sulfur (-effect). The shift is significantly downfield compared to standard alkyl sulfides (~2.5 ppm) due to the geminal chlorine.
- Integration: 4H (relative).

Carbon (

) NMR:

- Signal: A single peak.
- Chemical Shift ():
):44.0 – 48.0 ppm.
- Validation: The presence of only one carbon signal confirms the symmetry. If the molecule were asymmetric (e.g., Cl-CH₂-S-CH₃), two distinct carbon signals would be observed.

Infrared Spectroscopy (FTIR)

- C-Cl Stretch: Strong bands in the 600–800 cm⁻¹ region.
- C-H Stretch: ~2950–3000 cm⁻¹ (C-H on chloromethyl group).

Part 3: Analytical Protocol for Identification

This protocol outlines a self-validating workflow for detecting BCMS in a complex organic matrix (e.g., reaction mixture or waste stream).

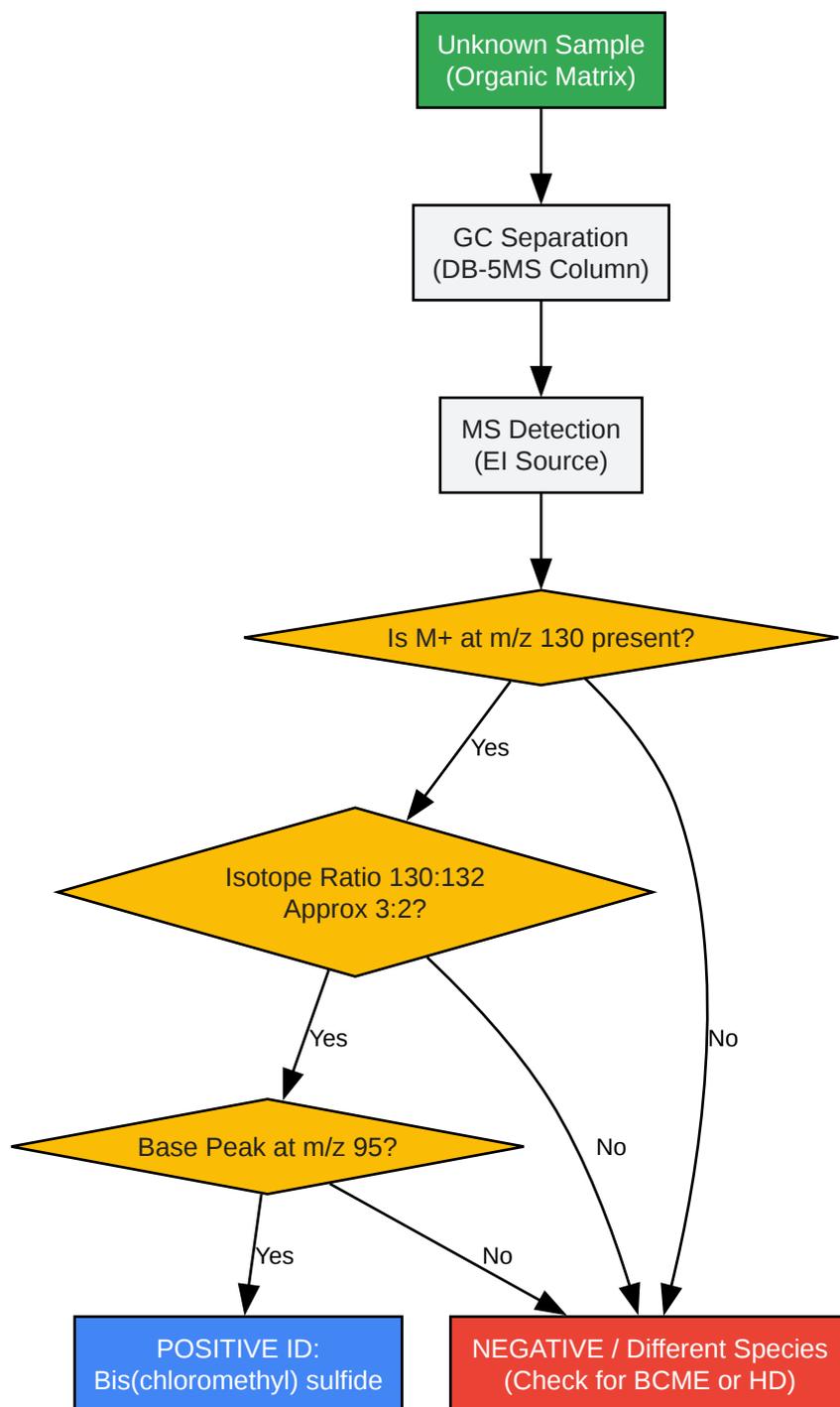
Sample Preparation

- Solvent Selection: Use Dichloromethane (DCM) or Hexane. Avoid protic solvents (methanol/water) which may induce solvolysis of the reactive -chloro groups.
- Extraction: Liquid-liquid extraction at neutral pH.
- Drying: Dry organic layer over anhydrous to prevent hydrolysis.

GC-MS Method Parameters

- Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Splitless mode, 200 °C. (Keep inlet temperature moderate to prevent thermal degradation).
- Oven Program:
 - Hold 40 °C for 2 min.
 - Ramp 10 °C/min to 200 °C.
 - Hold 5 min.
- Detection: MS in Scan mode (m/z 35–200) for identification; SIM mode (m/z 95, 130, 132) for quantitation.

Graphviz Diagram: Analytical Decision Tree



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Caption: Figure 2. Logic gate for the positive identification of BCMS using GC-MS data.

Part 4: Safety & Reactivity (Critical Context)

Toxicity Warning

BCMS is an alkylating agent. Like its analog Bis(chloromethyl) ether (a known human carcinogen), BCMS has the potential to alkylate DNA bases (guanine) due to the high electrophilicity of the methylene carbons.

- Handling: All work must be performed in a certified chemical fume hood.
- PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
- Decontamination: Adsorb spills with vermiculite; neutralize with 10% aqueous NaOH or hypochlorite solution (bleach) to hydrolyze the C-Cl bonds, though this may release formaldehyde and sulfide species.

Reactivity Profile

- Hydrolysis: Rapidly hydrolyzes in water to form formaldehyde (), HCl, and hydrogen sulfide ().
- Nucleophilic Substitution: Reacts readily with amines and thiols. This property makes it a useful, albeit hazardous, cross-linking agent in organic synthesis.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565560, **Bis(chloromethyl) sulfide**. Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. **Bis(chloromethyl) sulfide** - Gas Chromatography Mass Spectrometry Data. [\[2\]](#) NIST Chemistry WebBook, SRD 69. [\[3\]](#) Retrieved from [\[Link\]](#)
- International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Bis(chloromethyl) ether and Chloromethyl Methyl Ether. (Contextual reference for haloether toxicity). Retrieved from [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [\[4\]](#)[\[5\]](#) Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent shift standards used in elucidation).

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Bis\(chloromethyl\) Sulfide | C₂H₄Cl₂S | CID 565560 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Bis(chloromethyl)-sulfide)
- [3. Bis\(chloromethyl\) sulfide \[webbook.nist.gov\]](https://webbook.nist.gov/chemistry/comp/Bis(chloromethyl)-sulfide)
- [4. epfl.ch \[epfl.ch\]](https://www.epfl.ch)
- [5. epfl.ch \[epfl.ch\]](https://www.epfl.ch)
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